molecular formula C10H20ClNSi B054421 3-Cyanopropyldiisopropylchlorosilane CAS No. 113641-37-5

3-Cyanopropyldiisopropylchlorosilane

Cat. No. B054421
CAS RN: 113641-37-5
M. Wt: 217.81 g/mol
InChI Key: XUXDFYOAZJIKNI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 3-Cyanopropyldiisopropylchlorosilane often involves multiple steps, including reactions with chlorosilanes and cyanoalkylsilanes. For example, a reaction involving chlorosilanes allows for derivatization into silyl- and cyano-substituted phosphanide species, showcasing the versatility and reactivity of silane compounds in synthesis processes (Le Corre & Grützmacher, 2022).

Molecular Structure Analysis

X-ray crystallography is a common method used to analyze the molecular structure of silane compounds. This technique reveals the geometric arrangement of atoms within the molecule and helps understand the compound's chemical behavior. For instance, the structure of l-cyano-3,3-bis(trifluoromethyl)-l,3-dihydro-lλ3,2-benzoiodoxole, although not the same, shares similarities in the process of determining molecular structures through X-ray analysis (Zhdankin et al., 1996).

Scientific Research Applications

  • Surface Enhancement and Protection : Organosilanes like 3-Mercaptopropyltrimethoxysilane (3MPT) are known for enhancing chemical durability, alkali resistance, and providing electrical insulation and surface protection on metal surfaces. They form self-assembled monolayers on silver surfaces, which reorient to create a Si-O-Si network, indicating potential applications in surface coating and protection technologies (Thompson & Pemberton, 1993).

  • Catalysis and Organic Synthesis : Organosilane compounds are used in the synthesis of catalysts, like the creation of a Chiral Meso-Like Ansa-Zirconocene Complex, which catalyzes the formation of low molecular weight polypropylene. This suggests their role in polymerization and catalytic processes in organic synthesis (Thiele et al., 1995).

  • Adhesion Promotion : The nature of 3-Aminopropyltriethoxysilane on mild steel was studied for adhesion enhancement of organic coatings. The orientation and chemical state of such compounds are crucial for their effectiveness in improving adhesion between organic coatings and substrates (Harun, Lyon, & Marsh, 2003).

  • Material Functionalization : The use of organosilanes for functionalizing inorganic layered materials, such as in the immobilization of silylating agents like 3-cyanopropyltriclorosilane in Na-RUB-18, demonstrates their role in creating hybrids with specific properties for applications like ion removal from solutions (Macedo & Airoldi, 2009).

  • Chromatography : Organosilanes are used in chromatography for modifying silica surfaces, as seen in the development of cyanopropyl "cyano" bonded silica monoliths. These modifications can affect the selectivity and efficiency of chromatographic processes (Soliven et al., 2010).

  • Surface Functionalization : The study of aminosilanes for silica surface functionalization highlights their application in creating hydrolytically stable amine-functionalized surfaces, critical in various technological applications (Smith & Chen, 2008).

  • Functionalized Mesoporous Materials : Organosilanes like 3-Aminopropyltriethoxysilane (AM) and others are used to produce functionalized mesoporous molecular sieves, effective in catalysis, such as in the Knoevenagel condensation reaction. This suggests their potential in enhancing catalytic properties of mesoporous materials (Yang et al., 2003).

Safety and Hazards

“3-Cyanopropyldiisopropylchlorosilane” is classified as a skin corrosive and eye irritant . It causes severe skin burns and eye damage . In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice . It is also recommended to wear suitable protective clothing, gloves, and eye/face protection .

Mechanism of Action

Target of Action

3-Cyanopropyldiisopropylchlorosilane is primarily used as a chemical intermediate . It is a mono-constituent substance that is used in various chemical reactions due to its unique structure and reactivity.

Biochemical Pathways

The specific biochemical pathways affected by 3-Cyanopropyldiisopropylchlorosilane are currently unknown. Given its use as a chemical intermediate , it may be involved in various synthetic processes.

Result of Action

As a chemical intermediate, its primary role is in facilitating chemical reactions . Any biological effects would likely be secondary to these chemical reactions and would depend on the specific context of its use.

Action Environment

The action, efficacy, and stability of 3-Cyanopropyldiisopropylchlorosilane can be influenced by various environmental factors. For instance, as a silane compound, it may react with moisture, and its reactivity can be influenced by factors such as temperature and pH . .

properties

IUPAC Name

4-[chloro-di(propan-2-yl)silyl]butanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20ClNSi/c1-9(2)13(11,10(3)4)8-6-5-7-12/h9-10H,5-6,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUXDFYOAZJIKNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](CCCC#N)(C(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374105
Record name 4-[Chlorodi(propan-2-yl)silyl]butanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

113641-37-5
Record name 4-[Chlorobis(1-methylethyl)silyl]butanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113641-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[Chlorodi(propan-2-yl)silyl]butanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Cyanopropyldiisopropylchlorosilane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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